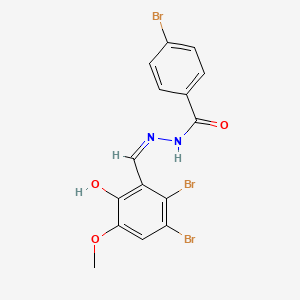![molecular formula C13H12F3N3O2S B6106007 6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6106007.png)
6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is primarily used as a research tool in the development of new drugs for the treatment of cancer, autoimmune diseases, and inflammatory disorders. In
作用机制
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells, which are involved in the development and progression of various types of cancer, autoimmune diseases, and inflammatory disorders. By inhibiting BTK, TAK-659 blocks the downstream signaling pathways that lead to the activation and proliferation of B-cells, thereby inhibiting the growth and survival of cancer cells and reducing inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent anti-tumor activity in preclinical studies. It has been found to inhibit the growth and survival of cancer cells in various types of cancer, including lymphoma, leukemia, and solid tumors. TAK-659 has also been shown to reduce inflammation in autoimmune diseases such as rheumatoid arthritis and lupus. In addition, TAK-659 has been found to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
TAK-659 has several advantages as a research tool in the development of new drugs. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various diseases. TAK-659 has also been shown to exhibit potent anti-tumor activity in preclinical studies, which makes it a promising candidate for the development of new cancer therapies. However, TAK-659 has some limitations as a research tool. It is a relatively new compound, and its pharmacological properties are still being studied. In addition, TAK-659 is a synthetic compound, which may limit its use in certain research applications.
未来方向
There are several future directions for the research and development of TAK-659. One direction is the evaluation of its efficacy and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is the development of new compounds based on the structure of TAK-659 with improved pharmacological properties. Additionally, the role of BTK in various diseases is still not fully understood, and further research is needed to elucidate its mechanisms of action and identify new therapeutic targets.
合成方法
The synthesis of TAK-659 involves several steps starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 2,4-dihydroxypyrimidine with a tert-butyldimethylsilyl (TBDMS) group. The next step involves the reaction of the protected 2,4-dihydroxypyrimidine with 3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate to yield the corresponding phenol derivative. The phenol derivative is then reacted with 2-bromoethylthiol in the presence of a base to form the desired compound, TAK-659.
科学研究应用
TAK-659 has been extensively studied in scientific research due to its potential applications in various fields. It has been found to be a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and progression of cancer, autoimmune diseases, and inflammatory disorders. TAK-659 has been shown to exhibit potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
属性
IUPAC Name |
4-amino-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c14-13(15,16)8-2-1-3-9(6-8)21-4-5-22-12-18-10(17)7-11(20)19-12/h1-3,6-7H,4-5H2,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWNOXGUUIUMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCSC2=NC(=CC(=O)N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6105940.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6105943.png)
![N~4~-[1-(4-chlorobenzyl)-3-piperidinyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6105961.png)

![2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6105965.png)
![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)
![ethyl (1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6105970.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6105977.png)

![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6105987.png)
![2-(3-butenoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6105990.png)
![2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol](/img/structure/B6105993.png)
![N-ethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6105998.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-sec-butyl-N-methylbenzenesulfonamide](/img/structure/B6106000.png)